molecular formula C5H10ClN3O B1431813 N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1432679-78-1

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B1431813
CAS No.: 1432679-78-1
M. Wt: 163.6 g/mol
InChI Key: APYRMXOSFAALQO-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1432679-78-1) is a secondary amine hydrochloride salt featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 5. Its molecular formula is C₅H₁₀ClN₃O (MW 163.61 g/mol) . The compound is structurally characterized by:

  • A 1,2,4-oxadiazole core, a heterocycle known for metabolic stability and bioisosteric utility.
  • A methyl group at position 5 of the oxadiazole ring.
  • An N-methylmethanamine group attached at position 3 of the oxadiazole.
  • Hydrochloride salt formation to enhance solubility and bioavailability.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-4-7-5(3-6-2)8-9-4;/h6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYRMXOSFAALQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-78-1
Record name methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
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Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

  • Starting Materials: Amidoximes derived from appropriate nitriles and carboxylic acid derivatives (or their activated forms such as acid chlorides or anhydrides).
  • Reaction Conditions: Amidoximes are reacted with carboxyl derivatives under dehydrating conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or via thermal cyclodehydration.
  • Solvents: Aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dioxane are commonly employed.
  • Temperature: Reactions typically proceed at room temperature to reflux conditions depending on the reagents and solvent.

This step yields the 5-methyl-1,2,4-oxadiazole ring substituted at the 3-position with a methanamine precursor.

Introduction of the N-Methyl Group

  • Methylation: The primary amine on the methanamine side chain is methylated using methylating agents such as methyl iodide or formaldehyde with a reducing agent (Eschweiler–Clarke methylation).
  • Conditions: Mild bases (e.g., triethylamine) and controlled temperatures to avoid overalkylation.

Conversion to Hydrochloride Salt

  • The free base is treated with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt, enhancing the compound's stability and solubility.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 Amidoxime + Carboxylic acid derivative DCC, DMSO, RT to reflux 5-Methyl-1,2,4-oxadiazol-3-yl)methanamine (free base)
2 Free base amine Methyl iodide or formaldehyde + reducing agent N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (free base)
3 Free base HCl gas or aqueous HCl This compound

Analytical Data and Purity Considerations

  • Purity: Reagent grade purity is typically achieved through recrystallization or chromatographic purification.
  • Characterization: Confirmed by NMR, IR, MS, and elemental analysis.
  • Molecular Weight: Approximately 149.58 g/mol (free base), with hydrochloride salt weight adjusted accordingly.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Amidoxime preparation From nitriles + hydroxylamine Precursor step
Cyclization solvent DMSO, dioxane Polar aprotic solvents preferred
Coupling agent DCC or similar carbodiimides Promotes dehydration and ring closure
Temperature RT to reflux (80-110°C) Depends on reagents
Methylation agent Methyl iodide or formaldehyde + reducing agent Eschweiler–Clarke methylation common
Salt formation HCl gas or aqueous HCl Enhances stability and solubility
Purification Recrystallization or chromatography Ensures reagent grade quality

Research Findings and Optimization Notes

  • The cyclization step is critical; reaction time and temperature must be optimized to maximize yield and minimize by-products.
  • Use of fresh and dry solvents improves reaction efficiency.
  • Methylation must be controlled to avoid overalkylation or quaternary ammonium salt formation.
  • Hydrochloride salt formation improves handling and storage stability.
  • Industrial scale synthesis may employ continuous flow reactors for enhanced reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the oxadiazole ring, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of oxadiazoles showed potent activity against Staphylococcus aureus and Escherichia coli. This suggests potential for further development as an antimicrobial agent.

Anticancer Properties

Research has also explored the anticancer potential of oxadiazole derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells.

  • Case Study : In vitro studies indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways.

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. This compound can serve as a building block for synthesizing high-performance polymers.

ApplicationDescription
Polymer SynthesisUsed as a monomer for creating thermally stable polymers.
CoatingsEnhances the durability and resistance of coatings against environmental factors.

Electrochemical Applications

Recent advancements have shown that oxadiazole derivatives can be utilized in electrochemical sensors. This compound has potential applications in developing sensitive detection systems for various analytes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Methyl vs. Phenyl Substitution
  • N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1609407-07-9, C₁₀H₁₁ClN₄O) replaces the methyl group with a phenyl ring .
    • Impact on Properties :
  • Molecular Weight : Increases from 163.61 to 238.68 g/mol.
  • Biological Activity : Phenyl groups may improve binding to hydrophobic enzyme pockets, as seen in antimicrobial nitrofurans (e.g., ’s nitrofuryl derivatives) .
Methyl vs. Cyclobutyl Substitution
  • N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7, C₉H₁₆ClN₃O) features a cyclobutyl group at position 5 and an ethylamine side chain .
    • Impact on Properties :
  • Steric Effects : The bulky cyclobutyl group may hinder rotational freedom, affecting conformational stability.
  • Solubility: Ethylamine (vs.
Halogenated Substitutions
  • (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (C₁₀H₁₀Cl₂N₃O) introduces a 4-chlorophenyl group, enhancing electronic effects .
    • Impact on Properties :

Variations in the Amine Group

Ethylamine vs. Methylamine
  • N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 1042505-40-7, C₆H₁₂ClN₃O) substitutes the N-methyl group with ethyl .
    • Impact on Properties :
  • Basicity : Ethylamine (pKa ~10.7) is less basic than methylamine (pKa ~10.6), marginally affecting salt formation and solubility.
  • Steric Effects : Larger ethyl groups may reduce binding affinity in sterically constrained targets.
Benzylamine Derivatives
  • [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (CAS 1228880-37-2, C₁₀H₁₂ClN₃O) incorporates a benzyl group, increasing aromaticity .
    • Impact on Properties :
  • π-π Interactions : The benzyl group enables stacking with aromatic residues in enzymes or receptors.
  • Molecular Weight : Rises to 225.68 g/mol, affecting pharmacokinetics (e.g., absorption rate).

Physicochemical Properties and Bioactivity Trends

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Potential Applications
Target (1432679-78-1) C₅H₁₀ClN₃O 163.61 5-methyl, N-methylamine CNS agents, metabolic stabilizers
1609407-07-9 C₁₀H₁₁ClN₄O 238.68 5-phenyl, N-methylamine Antimicrobial, enzyme inhibitors
173850-78-7 C₉H₁₆ClN₃O 217.70 5-cyclobutyl, ethylamine Anticancer, structural analogs
1184986-84-2 C₄H₈ClN₃O 149.58 5-methyl, methanamine Building block for drug design

Key Trends :

  • Lipophilicity : Phenyl > cyclobutyl > methyl substitutions.
  • Solubility : Hydrochloride salts universally improve aqueous solubility, but bulkier substituents (e.g., phenyl) counteract this.
  • Bioactivity : Antimicrobial activity correlates with nitro or halogen groups (), while methyl/amine variations suit CNS-targeted drugs.

Biological Activity

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, also referred to by its CAS number 1432679-78-1, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

PropertyValue
Molecular Formula C5_5H9_9N3_3O
Molecular Weight 127.14 g/mol
CAS Number 1432679-78-1
Purity 95%

The biological activity of this compound is primarily linked to its role as a small molecule modulator in various cellular pathways. Research indicates that compounds containing oxadiazole moieties often exhibit significant pharmacological properties, including anti-cancer and immunomodulatory effects.

1. Anti-Cancer Activity

Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific proteins involved in cell division. For instance, a related compound demonstrated micromolar inhibition of the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells. This inhibition leads to the formation of multipolar mitotic spindles, resulting in cell death through aberrant division processes .

2. Immunomodulatory Effects

Research has indicated that this compound can influence immune responses. In a study involving mouse splenocytes, the compound exhibited a capacity to rescue immune cells from programmed cell death (PD) when tested against PD-1/PD-L1 interactions. At a concentration of 100 nM, it was able to restore immune function significantly .

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines have reported that this compound can induce apoptosis in cells with amplified centrosomes. The compound's mechanism involves the disruption of mitotic spindle formation, leading to increased multipolarity and subsequent cell death .

Case Study 2: Immune Response Modulation

In another experimental setup focusing on immune modulation, the compound was tested for its ability to enhance T-cell responses in the presence of PD-L1. The results indicated a robust increase in T-cell activity when treated with the compound compared to controls .

Research Findings Summary

Recent research highlights several key findings regarding the biological activity of this compound:

Study FocusKey Findings
Cancer Cell ProliferationInduces apoptosis via HSET inhibition
Immune ModulationEnhances T-cell activity against PD-L1 interactions
Structure Activity RelationshipOxadiazole derivatives show promising pharmacological profiles

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride?

Methodological Answer: A typical synthesis involves coupling a substituted oxadiazole precursor with a methylamine derivative under reflux conditions. For example, describes a related compound synthesized by reacting 5-nitro-2-furyl oxadiazole with methylamine in the presence of triethylamine, followed by purification via recrystallization. Key steps include:

  • Reaction Monitoring: Thin-layer chromatography (TLC) to track reaction progress.
  • Purification: Recrystallization using solvents like pet-ether or aqueous methanol .
  • Yield Optimization: Adjusting stoichiometry, temperature, and reaction time can improve yields (e.g., 53% yield reported in ).

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 2.68 ppm for methyl groups in ) confirm structural integrity and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 225.0623 [M+H⁺] in ).
  • Melting Point Analysis: Determines purity (e.g., 229–129.5°C in ) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions: Store at room temperature (RT) in airtight containers away from moisture and light ().
  • Handling Precautions: Use personal protective equipment (PPE) to avoid inhalation or skin contact. Avoid exposure to strong oxidizers, as oxadiazoles may decompose under harsh conditions .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Methodological Answer:

  • Catalyst Screening: Use dimethylacetamide dimethyl acetal (as in ) to enhance reaction efficiency, achieving up to 95% yield.
  • Solvent Optimization: Polar aprotic solvents like DMF or DMSO may improve solubility and reaction kinetics.
  • Microwave-Assisted Synthesis: Reduces reaction time and increases yield for thermally driven reactions .

Q. What strategies resolve contradictions in biological activity data for oxadiazole-containing compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify substituents on the oxadiazole ring (e.g., methyl vs. trifluoromethyl groups) to assess impact on receptor binding ().
  • In Silico Modeling: Use molecular docking to predict interactions with targets like 5-HT1B/1D receptors (e.g., pKi = 8.5 in ).
  • Dose-Response Assays: Validate activity across multiple concentrations to rule out false positives/negatives .

Q. How can researchers address the lack of acute toxicity data for this compound?

Methodological Answer:

  • Alternative Data Sources: Cross-reference toxicology profiles of structurally similar oxadiazoles (e.g., notes H302/H315 hazards for related compounds).
  • In Vitro Assays: Perform cytotoxicity screens (e.g., MTT assay on HEK-293 cells) to estimate LD₅₀ values.
  • Predictive Tools: Use software like ProTox-II to simulate toxicity endpoints based on chemical descriptors .

Q. What role does the oxadiazole ring play in the compound’s pharmacological activity?

Methodological Answer: The 1,2,4-oxadiazole moiety:

  • Enhances Metabolic Stability: Resists enzymatic degradation compared to amide or ester groups.
  • Modulates Lipophilicity: Balances solubility and membrane permeability (logP ~1.5–2.0).
  • Facilitates Target Binding: Acts as a bioisostere for carboxylic acids, improving affinity for receptors like 5-HT1B/1D () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 2
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

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